molecular formula C6H8N2O2S B13182415 2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B13182415
M. Wt: 172.21 g/mol
InChI Key: LJJLNSODRMXECO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents

Preparation Methods

The synthesis of 2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-amino-1-(2-methoxy-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C6H8N2O2S/c1-10-6-8-4(3-11-6)5(9)2-7/h3H,2,7H2,1H3

InChI Key

LJJLNSODRMXECO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CS1)C(=O)CN

Origin of Product

United States

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